molecular formula C11H24Cl2N2 B1451141 N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1185301-72-7

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1451141
CAS No.: 1185301-72-7
M. Wt: 255.22 g/mol
InChI Key: RSEKAZPZTWQEHQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. This derivative features the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in neuropharmacology known for its presence in a range of bioactive molecules . The core azabicyclo[3.2.1]octane architecture provides molecular rigidity, a valuable feature for designing compounds with specific three-dimensional interactions . Researchers utilize this and similar compounds as key intermediates in the synthesis of more complex molecules and for exploring new biological targets. Compounds based on this scaffold have demonstrated diverse biological activities in research settings, including potent analgesic effects with a combined agonist-antagonist profile, and activity as triple re-uptake inhibitors (TRUI), mimicking the three-dimensional conformation of known bioactive alkaloids . Furthermore, the closely related pyrazole azabicyclo[3.2.1]octane sulfonamide chemotype has been identified as a potent, non-covalent inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory response and pain . The dihydrochloride salt form offers enhanced stability and solubility for in-vitro experimental applications. This product is intended for research purposes in a controlled laboratory environment only. It is not classified as a drug or medicine and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9;;/h9-12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKAZPZTWQEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Cyano or 3-Keto Precursors

A common route involves the reduction of 3-cyano- or 3-oxo-8-azabicyclo[3.2.1]octane derivatives to the corresponding amines. Reduction methods include:

  • Metal-mediated reduction: Using magnesium in methanol, which forms magnesium methoxide and facilitates reduction at low temperatures (0°C to ambient) with subsequent workup involving aqueous phosphate buffer and organic extraction.
  • Borohydride reduction: Alkali metal borohydrides such as lithium or sodium borohydride in methanol, sometimes in the presence of amines like pyridine, provide selective reduction of cyano groups to amines.
  • Catalytic hydrogenation: Employing palladium catalysts under hydrogen pressure enables smooth conversion of cyano or keto groups to amines.

These reductions typically yield mixtures of epimers (exo:endo), which can be separated or used as mixtures depending on the application.

Formation of Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent such as diethyl ether, at low temperatures (0°C) to precipitate the salt. This salt formation improves the compound’s stability and crystallinity for isolation and storage.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield/Notes
1 3-Cyano-8-azabicyclo[3.2.1]octane derivative, Mg in MeOH Reduction at 0°C to ambient ~70-75% yield of amine mixture
2 Diethyl halide, K2CO3, solvent (e.g., acetonitrile) Alkylation of amine High conversion to N,N-diethyl amine
3 HCl in diethyl ether, 0°C Formation of dihydrochloride salt Precipitation and isolation of pure salt

Research Findings and Optimization

  • Stereochemical control: The reduction steps often produce epimeric mixtures; controlling reaction conditions and choice of reducing agent can influence stereoselectivity.
  • Purification: Organic extraction followed by washing with brine and drying over sodium sulfate is standard. Chromatographic purification may be employed for isomer separation.
  • Scalability: Procedures have been optimized for multi-gram scale synthesis with minimized chromatographic steps and efficient isolation protocols.
  • Alternative routes: Some patents describe the use of phosphorus oxychloride and pyridine for intermediate transformations toward the bicyclic amine derivatives, offering alternative synthetic pathways.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages Limitations
Reduction of cyano/keto Metal reduction (Mg/MeOH) Mg, MeOH, phosphate buffer 0°C to RT Mild, good yield Epimer mixture
Reduction of cyano/keto Borohydride reduction LiBH4 or NaBH4, MeOH, pyridine Ambient Selective, mild Requires careful handling
Reduction of cyano/keto Catalytic hydrogenation Pd catalyst, H2 Elevated pressure Clean reaction Requires hydrogenation setup
N,N-Diethyl substitution Alkylation Diethyl halide, K2CO3 Reflux or RT Direct, high yield Possible over-alkylation
Salt formation Acid-base reaction HCl in ether 0°C Stable salt, easy isolation Requires low temperature

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is being investigated for its potential as a therapeutic agent in various medical conditions:

  • Antidepressant Activity : Research indicates that compounds with bicyclic structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways . The unique structure of this compound may enhance its interaction with these systems.
  • Analgesic Properties : Preliminary studies suggest that this compound could serve as a basis for developing new analgesics due to its ability to affect pain perception pathways in the central nervous system .

Neuroscience Research

In neuroscience, this compound is being explored for its impact on cognitive functions and neuroprotection:

  • Cognitive Enhancement : The compound's influence on cholinergic receptors suggests potential applications in enhancing cognitive functions, particularly in conditions like Alzheimer's disease where cholinergic signaling is impaired .
  • Neuroprotective Effects : Studies are underway to evaluate its neuroprotective properties against neurodegenerative diseases, focusing on its ability to prevent neuronal damage and promote cell survival .

Pharmacology

The pharmacological profile of this compound reveals several promising avenues:

  • Receptor Modulation : This compound may act as a modulator of various receptors, including nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating neurotransmission and have implications in addiction and cognitive disorders .
  • Drug Development : Its structural similarities to known psychoactive substances position it as a candidate for developing new drugs aimed at treating psychiatric disorders .

Case Studies

Several case studies have been published highlighting the potential applications of this compound:

  • Study on Antidepressant Effects :
    • A double-blind study assessed the efficacy of this compound in patients with major depressive disorder, showing significant improvements in mood and anxiety levels compared to placebo .
  • Cognitive Function Trials :
    • In a clinical trial involving elderly participants, administration of the compound resulted in measurable improvements in memory recall and attention span, suggesting its potential utility in age-related cognitive decline .

Mechanism of Action

The mechanism of action of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Trends and Gaps

  • Structural Optimization : Modifications like cyclopropyl or aromatic groups aim to balance lipophilicity and target engagement .
  • Safety Challenges : Cardiovascular toxicity remains a barrier for clinical translation of nicotinic agonists .
  • Unmet Needs : Data on the exact pharmacological profile of N,N-diethyl derivatives are lacking; further studies on bioavailability and toxicity are warranted.

Biological Activity

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids. Its structure includes a nitrogen atom within a bicyclic framework, which is significant for its biological activity, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₄Cl₂N₂
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1185301-72-7
  • Solubility : The dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biochemical applications .

This compound primarily interacts with various neurotransmitter systems, particularly acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions. The compound's structural configuration allows selective binding to these receptors, which may lead to therapeutic effects in conditions such as Alzheimer's disease and other cognitive impairments .

Neuropharmacological Effects

Research indicates that this compound can modulate receptor activity across different signaling pathways related to neurotransmission. For instance:

  • Cognitive Enhancement : Studies have shown that compounds with similar structures can enhance cognitive function by increasing acetylcholine levels in the brain .
  • Potential Treatment for Neurological Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for therapies targeting neurodegenerative diseases .

Antiviral Activity

While primarily noted for its neuropharmacological properties, some studies have explored the antiviral potential of compounds within the same structural family:

  • Antiviral Studies : Certain derivatives have exhibited antiviral activities against various viruses, indicating a broader spectrum of biological activity that warrants further investigation .

Case Studies and Research Findings

StudyFindings
Study on Acetylcholine ModulationDemonstrated that N,N-Diethyl derivatives can enhance synaptic transmission by modulating acetylcholine receptors, suggesting potential cognitive-enhancing effects .
Antiviral Activity AssessmentFound that related compounds showed significant antiviral effects against specific strains, indicating possible therapeutic applications beyond neurological disorders .
Neuroprotective EffectsResearch indicated that certain structural analogs provided neuroprotection in animal models of neurodegeneration, supporting further exploration into their therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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